Glybenclamide Potassium Salt, commonly known as Glyburide, is a medication primarily used to manage blood sugar levels in individuals with type 2 diabetes mellitus. It belongs to the class of drugs known as sulfonylureas, which function by stimulating insulin secretion from pancreatic beta cells. This compound is critical in diabetes management, particularly for patients who are unable to achieve adequate glycemic control through diet and exercise alone.
Glybenclamide is synthesized from various chemical precursors and is available in different formulations, including tablets. The compound is produced by several pharmaceutical companies globally, ensuring its availability for clinical use.
Glybenclamide is classified under the following categories:
The synthesis of Glybenclamide involves multiple chemical reactions that typically include the following steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the synthesis process.
Glybenclamide Potassium Salt has a complex molecular structure characterized by its sulfonylurea moiety. The chemical formula is , indicating the presence of potassium ions in its salt form.
Glybenclamide Potassium Salt participates in various chemical reactions, primarily involving:
The stability of Glybenclamide is influenced by factors such as temperature, pH, and light exposure. Stability studies are essential for determining shelf-life and storage conditions.
Glybenclamide Potassium Salt exerts its antidiabetic effects through the following mechanism:
Clinical studies indicate that Glybenclamide can effectively lower blood glucose levels by enhancing insulin release and improving peripheral insulin sensitivity.
Relevant analyses include:
Glybenclamide Potassium Salt is primarily used in clinical settings for:
Glibenclamide potassium salt binds with high affinity to the sulfonylurea receptor 1 subunit of pancreatic adenosine triphosphate-sensitive potassium channels, which are heterooctameric complexes comprising four sulfonylurea receptor 1 subunits and four potassium inwardly rectifying channel subfamily J member 11 (Kir6.2) subunits. Cryo-electron microscopy studies reveal that glibenclamide occupies a deep pocket within sulfonylurea receptor 1's transmembrane bundle, specifically between transmembrane helices 9, 12, 15, and 16, near the inner leaflet of the lipid bilayer [3] [5]. This binding site connects to the first nucleotide-binding domain, enabling allosteric modulation by adenine nucleotides. Magnesium adenosine triphosphate reduces glibenclamide binding affinity by approximately 60% in sulfonylurea receptor 1 through biphasic inhibition (half-maximal inhibitory concentration values: 4.7 µM and 1,300 µM), while magnesium adenosine diphosphate induces positive cooperativity in binding dynamics [2].
Table 1: Glibenclamide Binding Parameters in Sulfonylurea Receptor 1
Condition | Binding Affinity (Kd) | Nucleotide Effect |
---|---|---|
Basal state | 0.36 nM | Reference binding |
Magnesium adenosine triphosphate (regenerating system) | Reduced by 60% | Biphasic inhibition (4.7 µM/1,300 µM) |
Magnesium adenosine diphosphate (consuming system) | Rightward shift | Positive cooperativity |
Table 2: Cardiac Versus Pancreatic Adenosine Triphosphate-Sensitive Potassium Channel Inhibition
Parameter | Cardiac (Kir6.2/Sulfonylurea Receptor 2A) | Pancreatic (Kir6.2/Sulfonylurea Receptor 1) |
---|---|---|
Glibenclamide half-maximal inhibitory concentration | 48-100 nM | 0.3-1 nM |
Key binding determinant | Tyrosine 1206 | Serine 1237 |
Nucleotide modulation | Monophasic adenosine triphosphate inhibition | Biphasic adenosine triphosphate inhibition |
Table 3: Tissue-Specific Adenosine Triphosphate-Sensitive Potassium Channel Inhibition Profiles
Tissue | Isoform Composition | Glibenclamide half-maximal inhibitory concentration | Key Regulatory Feature |
---|---|---|---|
Pancreatic β-cells | Kir6.2/Sulfonylurea receptor 1 | 0.3-1 nM | Biphasic adenosine triphosphate inhibition |
Cardiac myocytes | Kir6.2/Sulfonylurea receptor 2A | 48-100 nM | Monophasic adenosine triphosphate inhibition |
Vascular smooth muscle | Kir6.1/Sulfonylurea receptor 2B | 220 nM | Nucleotide diphosphate-dependent activation |
Neuronal | Kir6.2/Sulfonylurea receptor 1 | 1.2 nM | Phosphatidylinositol 4,5-bisphosphate sensitization |
Structural determinants underlying this differential sensitivity include:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: